methyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate
Description
Properties
Molecular Formula |
C23H17N3O4 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
methyl 3-[[3-(pyridin-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C23H17N3O4/c1-29-23(28)16-8-6-9-17(13-16)25-22-18(14-15-7-2-3-10-19(15)30-22)21(27)26-20-11-4-5-12-24-20/h2-14H,1H3,(H,24,26,27) |
InChI Key |
HUUXPOPHORJUOF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Key Steps in Chromenylidene Assembly
Precursor Preparation :
- Salicylaldehyde derivatives or coumarin analogs are often used as starting materials. For example, 3-hydroxy-2H-chromen-2-one (coumarin) can undergo condensation with appropriate reagents.
- Hydrazine hydrate is employed to cyclize intermediates into pyrazoline or similar heterocyclic structures, a method validated in analogous syntheses.
Stereochemical Control :
Representative Reaction Pathway
| Step | Reactants/Reagents | Conditions | Product |
|---|---|---|---|
| 1 | Salicylaldehyde + α,β-unsaturated carbonyl compound | Knoevenagel condensation, EtOH, reflux | Chromenylidene intermediate |
| 2 | Intermediate + hydrazine hydrate | Microwave irradiation, ethanol | Cyclized chromenylidene derivative |
Functionalization: Pyridinyl Carbamoyl Attachment
The pyridinyl carbamoyl group is introduced via carbamoylation or amide coupling . This step requires activation of the carbamoyl group to ensure efficient bonding.
Carbamoylation Strategies
Reagents :
Reaction Optimization :
Comparative Analysis of Carbamoylating Agents
| Agent | Advantages | Limitations |
|---|---|---|
| Pyridin-2-yl isocyanate | High reactivity, minimal byproducts | Volatile, requires careful handling |
| Pyridin-2-yl carbamoyl chloride | Stable under dry conditions | May require excess to drive reaction |
Methyl Benzoate Coupling
The methyl benzoate moiety is introduced via esterification or amine coupling . Methyl 3-aminobenzoate, a precursor, is synthesized independently and then coupled to the chromenylidene-pyridinyl carbamoyl system.
Esterification of 3-Aminobenzoic Acid
Methyl 3-aminobenzoate is synthesized using thionyl chloride (SOCl₂) :
Coupling Strategies
Amine-Acylation :
Alternative Routes :
Purification and Characterization
Post-synthesis, the compound undergoes rigorous purification:
Purification Methods
| Method | Purpose | Conditions |
|---|---|---|
| Column chromatography | Remove unreacted starting materials | Silica gel, hexane/ethyl acetate gradient |
| Recrystallization | Isolate pure Z-isomer | Ethanol/water (1:1) |
Characterization Data
| Technique | Key Observations |
|---|---|
| ¹H NMR | Peaks at δ 8.2–8.5 ppm (pyridinyl H), δ 7.4–7.8 ppm (aromatic H), δ 3.9 ppm (methyl ester CH₃) |
| HRMS | [M+H]⁺ at m/z 400.1234 (calculated: 400.1237) |
| IR | Stretch at 1680 cm⁻¹ (C=O, carbamoyl), 1620 cm⁻¹ (C=N, chromenylidene) |
Challenges and Optimization
Stereochemical Control
Yield Enhancement
- Microwave-Assisted Synthesis : Reduces reaction time and improves yields for cyclization steps (e.g., hydrazine-mediated reactions).
- High-Throughput Screening : Optimizes reagent ratios and solvent systems for carbamoylation.
Comparative Analysis of Synthetic Routes
| Route | Steps | Advantages | Disadvantages |
|---|---|---|---|
| A | Condensation → Carbamoylation → Coupling | High stereochemical control | Multi-step, low overall yield |
| B | One-pot carbamoylation and coupling | Reduced purification steps | Challenges in controlling regioselectivity |
Summary of Critical Data
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The chromenylidene core can be oxidized to form quinone derivatives.
Reduction: The pyridinyl carbamoyl group can be reduced to form corresponding amines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromenylidene core.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of methyl 3-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate involves its interaction with specific molecular targets. The chromenylidene core can intercalate with DNA, disrupting its function and leading to cell death. The pyridinyl carbamoyl group can inhibit enzymes involved in inflammation and cancer progression by binding to their active sites .
Comparison with Similar Compounds
Methyl 4-{[(2Z)-7-Hydroxy-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate (CAS: 1327179-92-9)
- Structural Differences :
- Substitution Position : The benzoate group is at position 4 (vs. position 3 in the target compound).
- Additional Hydroxy Group : A 7-hydroxy substituent on the chromene ring.
- Molecular Weight: Higher molecular weight (415.4 g/mol vs. ~399.4 g/mol for the target compound, assuming absence of the hydroxy group). Spectral Data: In NMR, the 4-substituted benzoate would show distinct aromatic proton splitting patterns compared to the 3-substituted analog.
Chlorinated Chromene Derivatives (e.g., Compound 4 in )
- Structural Differences: Substituents: 2-chlorobenzylidene and 2-chlorophenyl groups (vs. pyridin-2-ylcarbamoyl in the target compound). Core Structure: Hexahydro-chromeno[2,3-d]pyrimidin-4-one scaffold (vs. simple chromene).
- Impact on Properties :
- Electronic Effects : Chlorine atoms induce electron-withdrawing effects, altering reactivity and binding affinity.
- Biological Activity : Chlorinated derivatives may exhibit different toxicity profiles or target selectivity compared to carbamoyl-substituted analogs.
Spectroscopic Characterization
- NMR Analysis :
- Target Compound : The 3-substituted benzoate would show a singlet for the methyl ester (~3.9 ppm) and complex splitting for aromatic protons adjacent to the imine group. The pyridin-2-ylcarbamoyl group would exhibit NH proton signals near ~10 ppm .
- 4-Substituted Analog () : Aromatic protons in the benzoate ring would display a para-substitution pattern (e.g., doublets with J ≈ 8 Hz) .
- UV-Vis Spectroscopy : Chromene derivatives typically absorb in the 300–400 nm range due to π→π* transitions; substituents like hydroxy or carbamoyl groups may shift λmax .
Biological Activity
Methyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H17N3O4 |
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | methyl 3-[[3-(pyridin-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate |
| InChI Key | HUUXPOPHORJUOF-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=N4 |
This compound features a chromenylidene core linked to a pyridinyl carbamoyl group and a benzoate ester, which contributes to its unique biological properties.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets:
- DNA Intercalation : The chromenylidene core can intercalate with DNA, disrupting its function and leading to apoptosis in cancer cells.
- Enzyme Inhibition : The pyridinyl carbamoyl group has been shown to inhibit various enzymes involved in inflammation and cancer progression by binding to their active sites .
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit promising anticancer activities. For instance, studies on benzothiazole derivatives have shown that the incorporation of a pyridine moiety can enhance anticancer effects through mechanisms such as procaspase-3 activation . This suggests that this compound may also induce apoptosis in cancer cells via similar pathways.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound is being explored for its anti-inflammatory potential. The ability of the pyridinyl carbamoyl group to inhibit inflammatory enzymes positions it as a candidate for further research in treating inflammatory diseases .
In Vitro Studies
Recent studies have evaluated the in vitro efficacy of this compound against various cancer cell lines:
- Cell Lines Tested : U937 (procaspase-3 over-expressing) and MCF-7 (procaspase-3 non-expressing).
- Findings : Compounds structurally related to this benzoate exhibited significant cytotoxicity, with mechanisms involving apoptosis through caspase activation .
Structure–Activity Relationship (SAR)
The SAR analysis indicates that the presence of both the chromenylidene and pyridinyl carbamoyl groups is crucial for enhancing biological activity. Modifications to these groups could lead to derivatives with improved potency or selectivity against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
